

# Sulfinpyrazone: A Technical Overview of its Discovery, Development, and Mechanisms of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sulfinpyrazone*

Cat. No.: *B1681189*

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

## Introduction

**Sulfinpyrazone** is a pyrazolidine derivative that has played a significant role in the management of hyperuricemia and gout.<sup>[1]</sup> Developed by the Swiss pharmaceutical company J.R. Geigy in the mid-20th century, it emerged from a research program focused on analogues of phenylbutazone.<sup>[2]</sup> While initially recognized for its potent uricosuric properties, **sulfinpyrazone** later garnered attention for its ability to inhibit platelet aggregation, leading to investigations into its potential for cardiovascular prophylaxis.<sup>[3]</sup> This technical guide provides a comprehensive overview of the discovery, historical development, and multifaceted mechanisms of action of **sulfinpyrazone**, intended for researchers, scientists, and professionals in the field of drug development.

## Historical Development

The story of **sulfinpyrazone** is intrinsically linked to the history of its parent company, J.R. Geigy AG, a company with roots stretching back to 1758 in Basel, Switzerland, initially dealing in chemicals and dyes.<sup>[4][5]</sup> Geigy's pharmaceutical research department, established in 1938, was responsible for the discovery of the anti-rheumatic drug phenylbutazone (Butazolidin) in 1949.<sup>[4]</sup> The clinical success of phenylbutazone spurred further research into related pyrazolidine derivatives.

While a precise, detailed timeline of **sulfinpyrazone**'s development is not readily available in a single consolidated source, its emergence as a therapeutic agent can be traced to the 1950s. It was synthesized as a metabolite of phenylbutazone and was subsequently found to possess potent uricosuric activity, exceeding that of its parent compound. The first clinical reports on its use for gout appeared in the early 1960s.<sup>[6]</sup> The drug was marketed under the trade name Anturane.<sup>[7]</sup> Later, in the 1970s, its antiplatelet effects were recognized, leading to significant clinical investigations such as the Anturane Reinfarction Trial.<sup>[7][8]</sup>

## Mechanism of Action

**Sulfinpyrazone** exhibits a dual mechanism of action, functioning as both a uricosuric agent and an inhibitor of platelet aggregation.

## Uricosuric Effect

The primary therapeutic application of **sulfinpyrazone** is in the management of chronic gout, a condition characterized by elevated levels of uric acid in the blood (hyperuricemia).<sup>[9]</sup>

**Sulfinpyrazone** exerts its uricosuric effect by competitively inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys.<sup>[9]</sup> This action increases the urinary excretion of uric acid, thereby lowering serum uric acid concentrations.<sup>[10]</sup> The primary molecular target for this action is the urate transporter 1 (URAT1), a key protein involved in the reabsorption of uric acid from the glomerular filtrate.<sup>[1][11]</sup>



[Click to download full resolution via product page](#)

## Antiplatelet Effect

**Sulfinpyrazone** and its metabolites also exhibit antiplatelet activity.<sup>[3]</sup> This effect is primarily attributed to the inhibition of cyclooxygenase (COX), an enzyme crucial for the synthesis of prostaglandins and thromboxane A2.<sup>[12]</sup> Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting its production, **sulfinpyrazone** reduces platelet aggregation.<sup>[13]</sup> Notably, the sulfide metabolite of **sulfinpyrazone** is a more potent COX inhibitor than the parent compound.<sup>[14]</sup>



[Click to download full resolution via product page](#)

## Pharmacokinetics and Metabolism

**Sulfinpyrazone** is well-absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[15] It undergoes extensive metabolism in the liver, with the formation of several key metabolites, including the sulfide, sulfone, and p-hydroxy derivatives. [14] The sulfide metabolite is particularly noteworthy for its potent antiplatelet activity.[14] The elimination half-life of **sulfinpyrazone** is approximately 3 to 5 hours.[9]

## Clinical Efficacy Gout Management

Clinical studies have consistently demonstrated the efficacy of **sulfinpyrazone** in the long-term management of chronic gout.[9] Regular administration leads to a significant reduction in serum uric acid levels and a decrease in the frequency of acute gouty attacks.[10][15]

| Study/Parameter        | Dosage             | Duration | Baseline Serum Uric Acid (mg/dL) | Post-treatment Serum Uric Acid (mg/dL) | Reduction in Gouty Attacks (mg/dL) |
|------------------------|--------------------|----------|----------------------------------|----------------------------------------|------------------------------------|
| Healthy Volunteers[10] | 300 mg twice daily | 4 days   | 5.06                             | 1.8                                    | Not Applicable                     |
| Gout Patients[15]      | Not specified      | 6 months | Not specified                    | 30% average reduction                  | Significant decrease               |

## Cardiovascular Prophylaxis

The antiplatelet properties of **sulfinpyrazone** led to its investigation as a potential agent for preventing cardiovascular events. The Anturane Reinfarction Trial (ART) was a major multicenter, randomized, double-blind study that compared **sulfinpyrazone** (200 mg four times a day) with a placebo in patients who had a recent myocardial infarction.[7][8]

| Trial                          | Treatment Group                       | Placebo Group                         | Outcome                       | Percentage Reduction | p-value     |
|--------------------------------|---------------------------------------|---------------------------------------|-------------------------------|----------------------|-------------|
| Anturane Reinfarction Trial[8] | 4.9% annual cardiac death rate        | 9.5% annual cardiac death rate        | Cardiac Death                 | 48.5%                | 0.018       |
| Anturane Reinfarction Trial[8] | 2.7% annual sudden cardiac death rate | 6.3% annual sudden cardiac death rate | Sudden Cardiac Death          | 57.2%                | 0.015       |
| Anturane Reinfarction Trial[7] | 6 deaths in the first 6 months        | 24 deaths in the first 6 months       | Sudden Death (first 6 months) | 74%                  | 0.001-0.003 |

## Experimental Protocols

## URAT1 Inhibition Assay (Cell-based)

This protocol describes a typical cell-based assay to determine the inhibitory activity of a compound like **sulfinpyrazone** on the URAT1 transporter.

### Materials:

- HEK293 cells stably transfected with human URAT1 (hURAT1-HEK293)
- Mock-transfected HEK293 cells (control)
- Dulbecco's Modified Eagle Medium (DMEM) with supplements
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 24-well cell culture plates
- [<sup>14</sup>C]-labeled uric acid
- Scintillation fluid and counter
- Test compound (**sulfinpyrazone**)

### Procedure:

- Cell Culture: Culture hURAT1-HEK293 and mock-transfected cells in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Seeding: Seed the cells into 24-well plates at a density that allows for a confluent monolayer on the day of the assay.
- Assay Preparation: On the day of the assay, wash the cell monolayers with pre-warmed PBS.
- Compound Incubation: Add the test compound (**sulfinpyrazone**) at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

- **Uptake Initiation:** Initiate the uptake of uric acid by adding a solution containing a known concentration of [<sup>14</sup>C]-labeled uric acid to each well.
- **Uptake Termination:** After a defined incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold PBS.
- **Cell Lysis and Scintillation Counting:** Lyse the cells and measure the amount of incorporated radioactivity using a liquid scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition of uric acid uptake for each concentration of the test compound and determine the IC<sub>50</sub> value.

[Click to download full resolution via product page](#)

## Platelet Aggregometry

This protocol outlines the general steps for measuring platelet aggregation induced by an agonist and its inhibition by a compound like **sulfinpyrazone**.

### Materials:

- Whole blood from healthy donors
- 3.2% sodium citrate (anticoagulant)
- Centrifuge
- Platelet aggregometer
- Aggregometer cuvettes with stir bars
- Platelet agonists (e.g., arachidonic acid, collagen, ADP)
- Test compound (**sulfinpyrazone**)

### Procedure:

- Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
- Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP.
- Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a blank.
- Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Inhibitor Incubation: Add PRP to a cuvette with a stir bar and incubate with the test compound (**sulfinpyrazone**) or vehicle control for a specified time at 37°C.
- Aggregation Induction: Add a platelet agonist to the cuvette to induce aggregation.

- Data Recording: Record the change in light transmission over time as the platelets aggregate.
- Data Analysis: Determine the maximum percentage of aggregation and compare the results between the control and **sulfinpyrazone**-treated samples.[16]

## Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of a compound on COX activity.

### Materials:

- Purified COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Assay buffer
- Test compound (**sulfinpyrazone** or its metabolites)
- Method for detecting prostaglandin production (e.g., ELISA, mass spectrometry)

### Procedure:

- Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
- Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound (**sulfinpyrazone**) or a vehicle control.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
- Reaction Termination: After a defined incubation period, stop the reaction.
- Product Quantification: Measure the amount of prostaglandin (e.g., PGE<sub>2</sub> or PGF<sub>2α</sub>) produced.
- Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value.[17][18]

## Conclusion

**Sulfinpyrazone** holds a unique place in pharmacotherapy, bridging the fields of rheumatology and cardiology. Its development from a phenylbutazone analogue to a dual-action therapeutic agent highlights the potential for serendipitous discoveries in drug development. While its use has declined with the advent of newer agents, the study of **sulfinpyrazone** has provided valuable insights into the mechanisms of uric acid transport and platelet aggregation. This technical guide serves as a comprehensive resource for understanding the multifaceted nature of this historically significant compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Sulfinpyrazone | C23H20N2O3S | CID 5342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfinpyrazone: a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Novartis AG History - Founding, Milestones & Growth Journey [bccresearch.com]
- 6. The use of sulfinpyrazone in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anturane reinfarction trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfinpyrazone in the prevention of cardiac death after myocardial infarction. The Anturane Reinfarction Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Articles [globalrx.com]
- 10. Effect of sulphinpyrazone (Anturan) on uric acid excretion and plasma uric acid concentration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review of Urate-Lowering Therapeutics: From the Past to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of sulfinpyrazone on platelet prostaglandin synthesis and platelet release of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase inhibition, platelet function, and metabolite formation during chronic sulfinpyrazone dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of human platelet cyclo-oxygenase activity by sulfinpyrazone and three of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Articles [globalrx.com]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Sulfinpyrazone: A Technical Overview of its Discovery, Development, and Mechanisms of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681189#discovery-and-history-of-sulfinpyrazone-development>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)